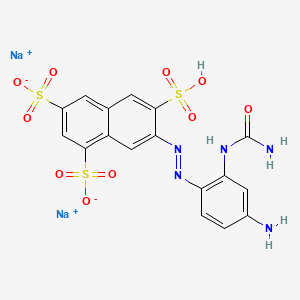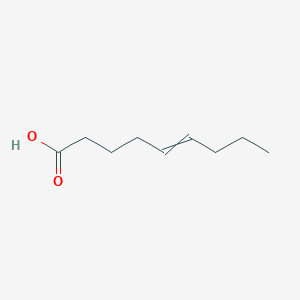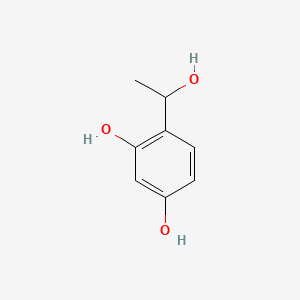
4-(1-Hydroxyethyl)resorcinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Hydroxyethyl)resorcinol is an organic compound that belongs to the resorcinol family. It is characterized by the presence of a hydroxyethyl group attached to the fourth position of the resorcinol ring. This compound is known for its various applications in the fields of chemistry, biology, medicine, and industry due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Hydroxyethyl)resorcinol typically involves the alkylation of resorcinol with ethylene oxide or ethylene carbonate under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic attack on the ethylene oxide, leading to the formation of the hydroxyethyl derivative.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for efficient production.
化学反応の分析
Types of Reactions: 4-(1-Hydroxyethyl)resorcinol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form ethylresorcinol.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups on the resorcinol ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Formation of 4-(1-Hydroxyethyl)benzaldehyde or 4-(1-Hydroxyethyl)benzoic acid.
Reduction: Formation of 4-ethylresorcinol.
Substitution: Formation of halogenated derivatives of this compound.
科学的研究の応用
4-(1-Hydroxyethyl)resorcinol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antioxidant properties and its role in cellular signaling pathways.
Medicine: Investigated for its potential use in skin lightening and anti-aging products due to its ability to inhibit tyrosinase activity.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.
作用機序
The mechanism of action of 4-(1-Hydroxyethyl)resorcinol involves its interaction with molecular targets such as enzymes and receptors. For instance, its inhibitory effect on tyrosinase, an enzyme involved in melanin synthesis, is attributed to its ability to bind to the active site of the enzyme, thereby preventing the conversion of tyrosine to melanin. This makes it a valuable compound in cosmetic formulations aimed at skin lightening.
類似化合物との比較
Resorcinol: The parent compound, known for its antiseptic and disinfectant properties.
Hexylresorcinol: An alkyl derivative used in skin care products for its antiseptic and skin lightening properties.
4-Hexylresorcinol: Known for its application in wound healing and anti-inflammatory effects.
Uniqueness: 4-(1-Hydroxyethyl)resorcinol stands out due to its specific hydroxyethyl group, which imparts unique chemical properties and biological activities. Its ability to inhibit tyrosinase more effectively than other resorcinol derivatives makes it particularly valuable in cosmetic and dermatological applications.
特性
CAS番号 |
67828-36-8 |
|---|---|
分子式 |
C8H10O3 |
分子量 |
154.16 g/mol |
IUPAC名 |
4-(1-hydroxyethyl)benzene-1,3-diol |
InChI |
InChI=1S/C8H10O3/c1-5(9)7-3-2-6(10)4-8(7)11/h2-5,9-11H,1H3 |
InChIキー |
DUNRSBLUMXLQPE-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C=C(C=C1)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


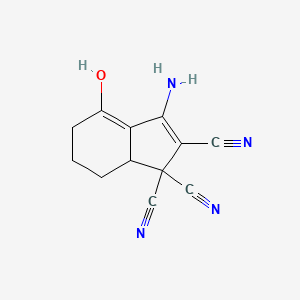
![2-[(E)-(2-Chlorophenyl)diazenyl]-1,3-dimethyl-2,3-dihydro-1H-imidazol-1-ium iodide](/img/structure/B14473454.png)


![1-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B14473467.png)
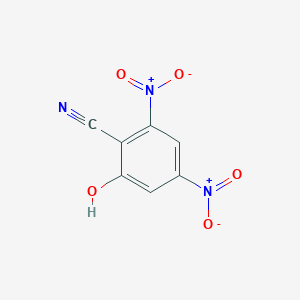
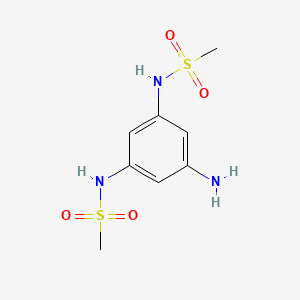
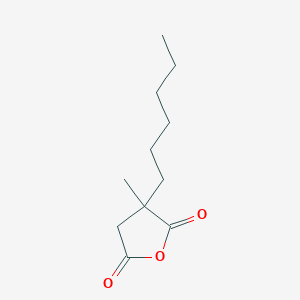

![2-[2-[6-[2-(2-Hydroxyethoxy)ethylimino]hexylideneamino]ethoxy]ethanol](/img/structure/B14473504.png)
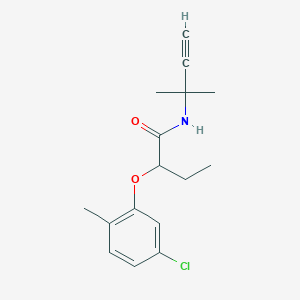
![(4-Nitrophenyl)(2-oxa-3-azabicyclo[2.2.1]hept-5-en-3-yl)methanone](/img/structure/B14473512.png)
